3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound characterized by the molecular formula and a molecular weight of . This compound is part of a broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including Benchchem and PubChem, where it is cataloged under the CAS number .
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine belongs to the category of heterocyclic compounds, specifically pyrrolopyridines. This classification is significant due to their applications in pharmaceuticals and organic synthesis.
The synthesis of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 5-methyl-1H-pyrrolo[2,3-b]pyridine. A common approach includes the use of iodine in conjunction with an oxidizing agent under controlled conditions to facilitate the introduction of the iodine atom at the 3-position .
The synthetic route may also involve:
The molecular structure of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine features a pyrrolopyridine framework with specific substitutions:
The compound's structural characteristics can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H7IN2 |
| Molecular Weight | 258.06 g/mol |
| CAS Number | 1138443-83-0 |
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine can participate in several types of chemical reactions:
The reactivity profile indicates that:
The mechanism of action for 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound disrupts critical signaling pathways essential for cancer cell survival and proliferation .
Physical and chemical properties are crucial for understanding the behavior of this compound in biological systems and during chemical reactions.
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several notable applications:
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of nitrogen-rich heterocycles, particularly the pharmacologically significant pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The unprotected 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (SMILES: Cc1cnc2[nH]cc(I)c2c1; InChI: InChI=1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)) serves as a pivotal precursor for complex molecule construction [1] [10]. The key challenge lies in achieving selective cross-coupling at the 3-position while preserving the unprotected pyrrolic nitrogen (N1-H), which exhibits strong metal-chelating properties that can deactivate catalysts.
Modern precatalyst systems employing biarylphosphine ligands enable efficient amination under mild conditions. RuPhos precatalyst (P1) with LiHMDS in THF at 65°C achieves >90% yield in C–N coupling with secondary amines within 30 minutes, demonstrating remarkable functional group tolerance toward alcohols and phenols when using an additional equivalent of base [3]. For primary amines, BrettPhos-based precatalysts (P5) prevent undesired diamination and enable coupling with aliphatic, aromatic, and heteroaromatic amines [3]. The chelation resistance of these precatalysts stems from their pre-ligated palladium centers, which maintain catalytic activity even in the presence of the bidentate donor system of the azaindole core.
Table 1: Ligand Optimization in Pd-Catalyzed Amination of 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
| Precatalyst | Ligand | Base | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| P1 | RuPhos | LiHMDS | 65 | 30 min | 94 |
| P2 | SPhos | LiHMDS | 65 | 30 min | 81 |
| P3 | XPhos | LiHMDS | 65 | 30 min | 90 |
| P5 | BrettPhos | LiHMDS | 65 | 16 h | 88 |
Tosyl protection of the pyrrolic nitrogen (N1) in 7-azaindoles serves dual purposes: it prevents unwanted side reactions during functionalization and modifies the electronic properties to alter regioselectivity in electrophilic substitutions. The protection protocol typically employs tosyl chloride (TsCl) in anhydrous THF or DMF with inorganic bases (K₂CO₃ or Cs₂CO₃) at 0°C to room temperature, achieving near-quantitative conversion to 1-tosyl-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine [5]. This electron-withdrawing group significantly enhances the stability of the heterocycle toward strong bases and organometallic reagents employed in subsequent cross-coupling reactions.
Traditional deprotection methods required harsh conditions (e.g., concentrated H₂SO₄, Mg in MeOH, or Na/naphthalene), which often degraded sensitive functionalities or caused desiodination. A breakthrough methodology utilizes potassium trimethylsilanolate (KOTMS) in butyronitrile (PrCN) at ambient temperature, enabling clean deprotection within 1-2 hours while preserving halogens, vinyl groups, and other acid-/base-labile substituents [4]. The mechanism involves sequential nucleophilic attack on the sulfonyl sulfur, followed by elimination of toluenesulfinate. This method achieves >95% recovery of deprotected 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine without compromising the 3-iodo or 5-methyl substituents.
Table 2: Comparative Analysis of Tosyl Deprotection Methods
| Deprotection System | Temperature | Time (h) | Yield (%) | Functional Group Compatibility |
|---|---|---|---|---|
| KOTMS/PrCN | 25°C | 1-2 | >95 | Excellent (halogens, nitriles) |
| H₂SO₄/MeOH (50%) | 60°C | 12 | 60-75 | Poor (vinyl, nitro) |
| Mg/MeOH | 25°C | 3 | 70-85 | Moderate (esters, ketones) |
| Na/naphthalene | -78°C | 0.5 | 40-60 | Poor (iodo, bromo) |
Regioselective iodination at the electron-rich C3 position of 5-methyl-1H-pyrrolo[2,3-b]pyridine capitalizes on the inherent nucleophilicity of the pyrrole ring. Electrophilic iodination using N-iodosuccinimide (NIS) in polar aprotic solvents (DMF, DMSO) at 0–25°C provides 3-iodo derivatives in 80–92% yield [1] [10]. The reaction proceeds via generation of I⁺ electrophile, which attacks the C3 position (most electron-dense site) followed by deprotonation. This method demonstrates excellent regiocontrol without compromising the 5-methyl group or requiring protection of the pyridine nitrogen.
For scaled-up synthesis, direct iodination using I₂ with oxidizing agents (H₂O₂, Oxone®) in acetic acid achieves comparable yields while reducing cost. The 5-methyl substituent plays a crucial electronic role, slightly enhancing nucleophilicity at C3 compared to unsubstituted analogs. Post-iodination, tosyl protection can be applied using TsCl/pyridine to yield the stable crystalline solid 3-iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine, characterized by ¹H NMR (CDCl₃): δ 8.65 (d, J=2.1 Hz, 1H), 7.92 (d, J=8.5 Hz, 2H), 7.80 (d, J=2.1 Hz, 1H), 7.35 (d, J=8.5 Hz, 2H), 6.85 (s, 1H), 2.75 (s, 3H), 2.42 (s, 3H) [5] [9].
The 5-methyl group in 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for high-throughput diversification through three principal strategies:
Radical Bromination: N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ selectively converts the methyl group to bromomethyl (─CH₂Br) at 80°C. This benzylic bromide undergoes nucleophilic displacement with amines, azides, and carboxylates to install diverse functional groups (─CH₂NR₂, ─CH₂N₃, ─CH₂OR) [9].
Oxidation Protocols: Catalytic SeO₂ in dioxane/water or KMnO₄ in pyridine converts methyl to aldehyde (─CHO), enabling reductive amination or Wittig reactions. The aldehyde intermediate has been condensed with nitroalkanes, active methylene compounds, and phosphonium ylides to generate α,β-unsaturated derivatives valuable for biological screening [9].
Directed Ortho-Metalation: The tosyl group facilitates directed ortho-lithiation at the 4-position adjacent to nitrogen using n-BuLi/TMEDA at -78°C. Subsequent quenching with electrophiles (D₂O, CO₂, aldehydes) installs substituents ortho to the sulfonamide director, enabling access to 4,5-disubstituted analogs [9].
These transformations have been integrated into automated synthesis platforms inspired by oligonucleotide manufacturing. Using controlled pore glass (CPG) supports modified with acid-labile linkers, parallel synthesis reactors perform 4–8 step sequences including bromination, amination, and Suzuki couplings with minimal manual intervention, generating libraries of 50–100 analogs weekly for structure-activity relationship studies [8].
Table 3: Key Derivatives Accessible via 5-Methyl Diversification
| Transformation | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Benzylic bromination | NBS, AIBN, CCl₄, reflux | 5-Bromomethyl derivatives | Nucleophilic substitution scaffolds |
| Selenium dioxide oxidation | SeO₂, dioxane/H₂O, 90°C | 5-Formyl analogs | Reductive amination substrates |
| Knoevenagel condensation | RCHO, piperidine/EtOH | 5-(Arylidene)methyl derivatives | Fluorescent probes |
| Ortho-lithiation/electrophile quench | n-BuLi, TMEDA, -78°C; E⁺ | 4-Substituted-5-methyl compounds | Kinase inhibitor precursors |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2